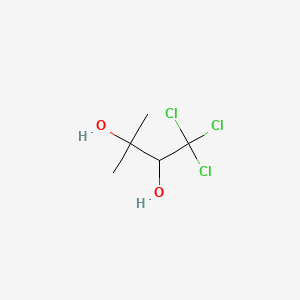
1-(1-Hydroxynaphthalen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxynaphthalen-2-yl)propan-1-one is a chemical compound with the molecular formula C13H12O2 It is characterized by a naphthalene ring substituted with a hydroxyl group and a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxynaphthalen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2-hydroxy-1-naphthaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Hydroxynaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(1-naphthyl)propan-1-one or 1-(1-naphthyl)propanoic acid.
Reduction: Formation of 1-(1-hydroxynaphthalen-2-yl)propan-1-ol.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(1-Hydroxynaphthalen-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways in cancer cells. The compound can induce caspase-mediated apoptosis, leading to cell death. Additionally, it may modulate various signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
1-(1-Hydroxynaphthalen-2-yl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxynaphthalen-1-yl)propan-2-one: Similar structure but different position of the hydroxyl group.
1-(1-Naphthyl)propan-1-one: Lacks the hydroxyl group, leading to different chemical properties.
1-(1-Hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: Contains additional methoxy groups, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
24490-31-1 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-(1-hydroxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C13H12O2/c1-2-12(14)11-8-7-9-5-3-4-6-10(9)13(11)15/h3-8,15H,2H2,1H3 |
Clé InChI |
MAGSBALYCXBYSK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


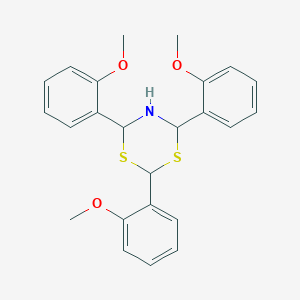
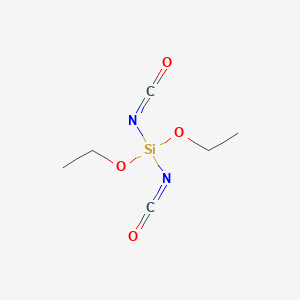
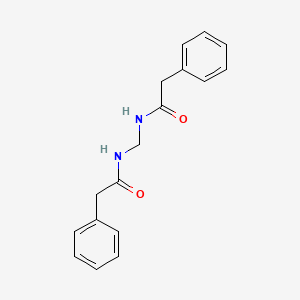
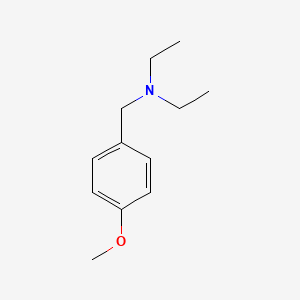

![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
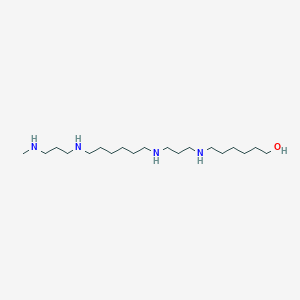
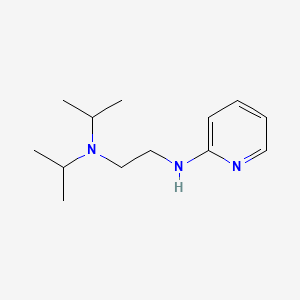
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)

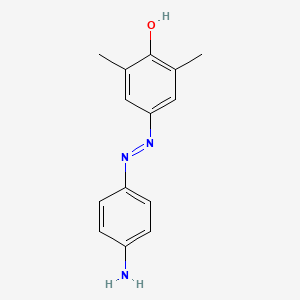
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
